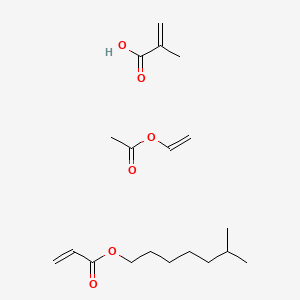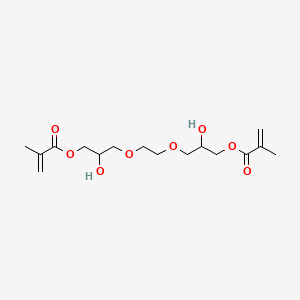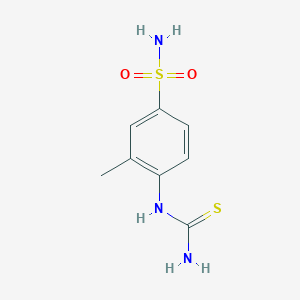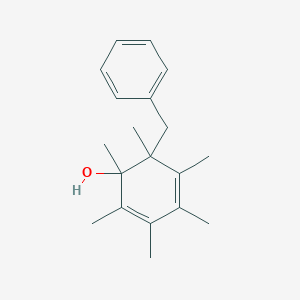
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol is an organic compound with a complex structure that includes a benzyl group and multiple methyl groups attached to a cyclohexadienol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol typically involves multiple steps, starting with the preparation of the cyclohexadienol ring. One common method involves the alkylation of a cyclohexadiene precursor with benzyl chloride in the presence of a strong base, followed by methylation using methyl iodide and a suitable catalyst. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the efficiency and scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The benzyl and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce hexamethylcyclohexane derivatives.
Applications De Recherche Scientifique
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a model compound in studies of aromatic substitution and cycloaddition reactions.
Biology: Researchers investigate its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It serves as an intermediate in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context of its application, such as its role in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5,6-Hexamethylcyclohexane: A fully saturated analog with similar structural features but lacking the benzyl group.
Benzylcyclohexane: A compound with a benzyl group attached to a cyclohexane ring, but without the multiple methyl substitutions.
Uniqueness
6-Benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol is unique due to its combination of a benzyl group and multiple methyl groups on a cyclohexadienol ring. This structure imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for various research applications.
Propriétés
Numéro CAS |
65538-96-7 |
|---|---|
Formule moléculaire |
C19H26O |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
6-benzyl-1,2,3,4,5,6-hexamethylcyclohexa-2,4-dien-1-ol |
InChI |
InChI=1S/C19H26O/c1-13-14(2)16(4)19(6,20)18(5,15(13)3)12-17-10-8-7-9-11-17/h7-11,20H,12H2,1-6H3 |
Clé InChI |
YCIHZRFKXMVUSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(C(=C1C)C)(C)O)(C)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)

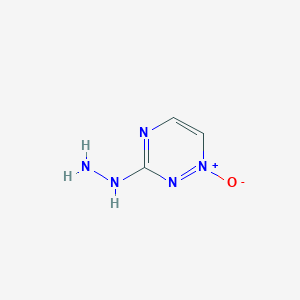

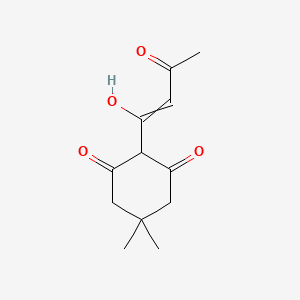
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
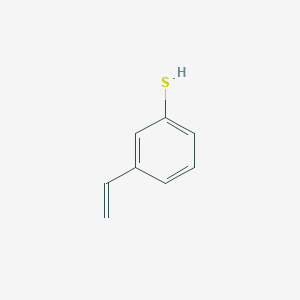
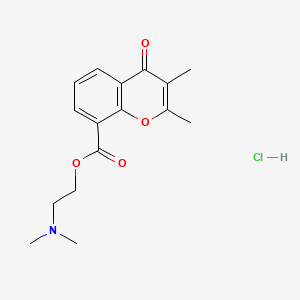

![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
